molecular formula C11H6FNO4 B14067679 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid

Cat. No.: B14067679
M. Wt: 235.17 g/mol
InChI Key: GSPZBJNBAFAQRL-UHFFFAOYSA-N
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Description

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid is an organic compound that features a maleimide group attached to a fluorinated benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid typically involves the reaction of maleic anhydride with a fluorinated aromatic amine. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 25°C to 40°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include secondary amines, thiols, and various nucleophiles. Reaction conditions typically involve organic solvents and mild to moderate temperatures .

Major Products Formed

The major products formed from these reactions include substituted maleimides and various cycloadducts, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid involves its interaction with biological molecules through the maleimide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s fluorinated aromatic ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H6FNO4

Molecular Weight

235.17 g/mol

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)-2-fluorobenzoic acid

InChI

InChI=1S/C11H6FNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17)

InChI Key

GSPZBJNBAFAQRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)F

Origin of Product

United States

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